3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring, multiple methoxy groups, and a propanamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy ketone.
Attachment of the Methoxyphenyl and Trimethoxyphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or strong acids/bases.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with biological molecules in diverse ways, potentially leading to new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The combination of aromatic rings and functional groups might confer activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide: Similar structure but with fewer methoxy groups on the aromatic ring.
Uniqueness
The uniqueness of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H31NO8 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C27H31NO8/c1-16-12-21(29)25(27(31)36-16)20(18-13-22(33-3)26(35-5)23(14-18)34-4)15-24(30)28-11-10-17-6-8-19(32-2)9-7-17/h6-9,12-14,20,29H,10-11,15H2,1-5H3,(H,28,30) |
InChI Key |
MEKGFZXVUIHEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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